molecular formula C18H20Cl2N8O B3402890 N-(3,4-dichlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide CAS No. 1070861-91-4

N-(3,4-dichlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide

Cat. No.: B3402890
CAS No.: 1070861-91-4
M. Wt: 435.3 g/mol
InChI Key: UNVBHEIWXSBNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group attached to the amide nitrogen and a piperazine-linked triazolopyrimidine moiety. The dichlorophenyl substituent is a hallmark of bioactive molecules due to its electron-withdrawing properties, which enhance binding interactions with hydrophobic pockets in biological targets. The piperazine linker may improve solubility and conformational flexibility, enabling optimized target engagement.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N8O/c1-2-28-18-16(24-25-28)17(21-11-22-18)27-7-5-26(6-8-27)10-15(29)23-12-3-4-13(19)14(20)9-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVBHEIWXSBNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog 1: N-(4-Acetylphenyl)-2-[4-(3-Ethyl-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl)-1-Piperazinyl]Acetamide

  • Key Differences: Substituent on Acetamide: The acetyl group at the 4-position of the phenyl ring (vs. Electronic Effects: The acetyl group is electron-withdrawing but less bulky than dichlorophenyl, which may reduce steric hindrance during target binding.
  • Implications :
    • The acetylated analog may exhibit improved aqueous solubility but reduced lipophilicity, impacting membrane permeability. Its pharmacokinetic profile could differ significantly from the dichlorophenyl variant .

Structural Analog 2: 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide

  • Key Differences :
    • Heterocyclic Group : The pyrazolyl substituent (vs. triazolopyrimidinyl-piperazine in the target compound) introduces a rigid, planar structure with hydrogen-bonding capabilities.
    • Crystal Structure : reveals three distinct conformers in the asymmetric unit, linked via N–H⋯O hydrogen bonds. This polymorphism suggests variability in solid-state packing, which could influence solubility and stability.
  • Implications :
    • The pyrazolyl group may favor metal coordination or dimer formation, as seen in related amides . In contrast, the triazolopyrimidine-piperazine moiety in the target compound likely enhances π-π stacking interactions and kinase affinity.

Data Table: Structural and Functional Comparison

Compound Name Substituent on Acetamide Heterocyclic Group Key Structural Features Potential Implications
N-(3,4-Dichlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide 3,4-Dichlorophenyl Piperazinyl-triazolopyrimidinyl Dichlorophenyl (hydrophobic), piperazine (basic) Kinase inhibition, enhanced membrane permeation
N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]acetamide 4-Acetylphenyl Piperazinyl-triazolopyrimidinyl Acetyl (polar), reduced steric bulk Improved solubility, altered metabolic stability
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Dichlorophenyl Pyrazolyl Pyrazole (planar, H-bond donor) Metal coordination, polymorphic solid-state forms

Research Findings and Discussion

  • Triazolopyrimidine vs. Pyrazole : The triazolopyrimidine core in the target compound is structurally analogous to purines, enabling competitive inhibition of ATP-binding pockets in kinases. In contrast, pyrazole derivatives (e.g., ) are often employed as ligands for transition metals, suggesting divergent therapeutic applications .
  • Role of Piperazine : The piperazine linker in the target compound may confer basicity and solubility, whereas rigid heterocycles like pyrazole limit conformational flexibility. This difference could influence bioavailability and target selectivity.
  • Crystallographic Insights : highlights conformational polymorphism in dichlorophenyl acetamides, which may translate to variable dissolution rates or stability in the target compound. Such variability necessitates thorough solid-state characterization during drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.